ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Cyclopenta[b]thiophene Structural Foundation
The cyclopenta[b]thiophene core represents a fundamental bicyclic heterocyclic system that has garnered significant attention in synthetic organic chemistry and pharmaceutical research. This fused ring system consists of a thiophene ring fused to a cyclopentane moiety, creating a unique structural scaffold with distinctive electronic properties. The molecular formula of the parent cyclopenta[b]thiophene is C₇H₆S with a molecular weight of 122.19 g/mol, and it exhibits characteristic aromatic properties due to the sulfur-containing thiophene ring.
The cyclopenta[b]thiophene framework demonstrates remarkable stability and versatility in chemical transformations. Research has shown that the 5,6-dihydro-4H-cyclopenta[b]thiophene derivative, which forms the core of our target compound, has been successfully synthesized and incorporated into various molecular architectures. This saturated analog maintains the essential structural features while providing additional sites for functionalization and derivatization.
The electronic structure of cyclopenta[b]thiophene systems contributes to their unique reactivity patterns. The sulfur atom in the thiophene ring provides both electron-donating and electron-withdrawing effects, depending on the specific substitution pattern and reaction conditions. This dual electronic nature makes cyclopenta[b]thiophene derivatives particularly interesting for applications requiring fine-tuned electronic properties.
Pyrimidinone Component Analysis
The pyrimidinone moiety in the target compound represents another crucial heterocyclic component with significant biological relevance. Pyrimidine derivatives, particularly those containing amino and oxo substituents, are well-known for their diverse pharmacological activities. The 6-amino-4-oxo-1H-pyrimidin-2-yl fragment specifically incorporates both electron-donating amino groups and electron-withdrawing carbonyl functionality, creating a complex electronic environment.
Pyrimidines are classified as π-deficient heterocycles, which significantly influences their chemical reactivity. The presence of two nitrogen atoms in the six-membered ring decreases the electron density compared to benzene, making these compounds more susceptible to nucleophilic attack while reducing their tendency toward electrophilic substitution. The pKa value for protonated pyrimidine is 1.23, indicating significantly reduced basicity compared to pyridine (pKa 5.30).
The amino and oxo substituents on the pyrimidine ring further modulate the electronic properties of this heterocyclic system. The amino group at position 6 provides electron density through resonance, while the oxo group at position 4 withdraws electron density, creating a push-pull electronic system that may contribute to unique biological activities.
Hybrid System Integration
The integration of cyclopenta[b]thiophene and pyrimidinone systems through the sulfanylacetyl linker creates a novel hybrid molecule with potentially synergistic properties. This structural combination represents an innovative approach to drug design, where two pharmacologically active heterocyclic systems are connected to potentially enhance biological activity or introduce new mechanisms of action.
Similar hybrid approaches have been successfully employed in medicinal chemistry, as evidenced by compounds such as tylophorinicine, which combines multiple heterocyclic systems to achieve specific biological activities. The phenanthroindolizidine alkaloid tylophorinicine demonstrates how complex heterocyclic hybrids can exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.
Properties
IUPAC Name |
ethyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S2/c1-2-24-15(23)13-8-4-3-5-9(8)26-14(13)19-12(22)7-25-16-18-10(17)6-11(21)20-16/h6H,2-5,7H2,1H3,(H,19,22)(H3,17,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZDJJXXKGIHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC(=CC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antiviral activity. Therefore, it is plausible that this compound may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.
Mode of Action
Based on its structural similarity to other antiviral agents, it is hypothesized that it may interfere with the replication machinery of viruses, thereby inhibiting their proliferation.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in viral replication. By binding to and inhibiting the function of key viral proteins or enzymes, it could disrupt the normal replication cycle of the virus, leading to a decrease in viral load.
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys.
Result of Action
The result of the compound’s action would be a reduction in viral load, leading to a decrease in the severity of the viral infection. This could potentially alleviate symptoms and improve the overall health status of the infected individual.
Biological Activity
Ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework comprising:
- A pyrimidine ring with an amino group.
- A cyclopentathiophene moiety.
- An acetyl amino linkage.
These structural components contribute to its biological activity, particularly in targeting specific enzymatic pathways.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. In vitro studies demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound's potential as an anticancer agent has been evaluated in several studies. It appears to inhibit cell proliferation in various cancer cell lines, including:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.5 |
| HeLa (cervical cancer) | 12.3 |
Mechanistically, it is believed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes:
- Nitric Oxide Synthase (NOS) : Inhibition of NOS can lead to reduced inflammation and improved cardiovascular health.
- Dihydrofolate Reductase (DHFR) : As a target for many anticancer and antimicrobial drugs, inhibition of DHFR by this compound may contribute to its therapeutic effects.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored various substituted pyrimidines, including derivatives of the compound . The results indicated a correlation between structural modifications and enhanced antimicrobial activity .
- Anticancer Mechanisms : Research highlighted in Cancer Research demonstrated that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Enzyme Activity Studies : A comprehensive analysis published in Bioorganic & Medicinal Chemistry Letters detailed the enzyme inhibition profile of related thiazine derivatives, showing promising results for both NOS and DHFR inhibition .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of thiophene compounds exhibit notable antimicrobial activity. Ethyl 2-[[2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been evaluated for its potential as an antibacterial agent. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such properties .
Antifungal Activity
In addition to antibacterial effects, compounds with similar structures have demonstrated antifungal properties. The presence of the thiophene and pyrimidine rings may contribute to the inhibition of fungal growth, making this compound a candidate for further investigation in antifungal therapies .
Enzyme Inhibition
The compound is being investigated for its role in enzyme inhibition, particularly in pathways related to cancer and other diseases. The structural features allow it to interact with specific enzymes, potentially leading to therapeutic applications in oncology and other fields .
Case Study 1: Antimicrobial Evaluation
A study conducted by Madhavi et al. focused on synthesizing and evaluating various thiophene derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited significant zones of inhibition against pathogenic bacteria, suggesting that this compound could be similarly effective .
Case Study 2: Molecular Docking Studies
Recent research employed molecular docking techniques to assess the binding affinity of this compound with target enzymes involved in disease pathways. The findings revealed promising interactions that could lead to the development of novel therapeutics targeting specific diseases .
Summary of Applications
| Application | Description |
|---|---|
| Antimicrobial | Potential effectiveness against various bacterial strains |
| Antifungal | Possible inhibition of fungal growth |
| Enzyme Inhibition | Interaction with enzymes related to disease pathways |
| Molecular Docking | Promising interactions with target enzymes for drug development |
Comparison with Similar Compounds
Core Backbone Variations
The cyclopenta[b]thiophene core distinguishes the target compound from analogs like ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (), which features a tetrahydrobenzo[b]thiophene ring.
Functional Group Substitutions
- Ethyl Carboxylate vs. Methyl Ester: In 2-[(2-hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester (), the methyl ester group at position 3 is less hydrolytically stable than the ethyl carboxylate in the target compound. Ethyl esters generally exhibit slower hydrolysis rates, which could enhance stability in protic environments .
- Pyrimidinyl Sulfanyl Acetyl vs. Aryl Substituents : The pyrimidine ring in the target compound introduces nitrogen-rich heteroaromaticity, contrasting with the benzylidene () or fluorobenzoyl () groups in analogs. This difference may enhance hydrogen-bonding capacity or interactions with biological targets like kinases or nucleic acids .
Table 1: Structural Comparison of Target Compound and Analogs
Reaction Conditions and Yields
- : Synthesis of compound 6o involved a multicomponent Petasis reaction in hexafluoroisopropanol (HFIP) with 3 Å molecular sieves, yielding 22% .
- : Schiff base formation from cyclopenta[b]thiophene-3-carboxamide used ethanol and glacial acetic acid under reflux .
Physicochemical and Spectroscopic Properties
Molecular Weight and Solubility
The target compound’s estimated molar mass (~440 g/mol) exceeds analogs like the compound (325.38 g/mol) due to the pyrimidine ring. The pyrimidine’s polarity may improve aqueous solubility compared to hydrophobic substituents (e.g., benzylidene in ), though the cyclopenta core’s hydrophobicity could offset this .
Spectroscopic Features
- NMR : The cyclopenta[b]thiophene protons (δ ~2.2–3.0 ppm for CH2 groups) and pyrimidine NH/OH signals (δ ~12–13 ppm) are expected, similar to the fluorobenzoyl analog in .
- HRMS : Analogs like compound 6o () showed precise HRMS-ESI matches (calc. 390.1370, exp. 390.1370), suggesting the target compound’s mass spectrometry would similarly validate its structure .
Preparation Methods
Step 1: Cyclization of Thiophene Precursors
The cyclopenta[b]thiophene framework is typically synthesized via cyclization reactions. For example:
-
Reagents : Formamide or formamidine acetate.
-
Conditions : Reflux in formamide (160–170°C for 6–24 hours).
Mechanism :
-
Cyclization : Thiophene precursors undergo ring closure under high-temperature conditions.
-
Amination : Formamide introduces the amino group at the 2-position.
Key Data :
Pyrimidinone-Sulfanylacetyl Component Preparation
The 6-amino-4-oxo-1H-pyrimidin-2-yl sulfanylacetyl moiety is synthesized in two stages:
Step 2.1: Synthesis of 6-Amino-4-Oxo-1H-Pyrimidin-2-Yl Sulfanylacetyl Intermediate
Method :
-
Pyrimidinone Core : Cyclization of acetamidine hydrochloride with a ketone precursor (e.g., 2,5-diarylidenecyclopentanone) in DMF.
-
Sulfanylacetyl Introduction : Reaction with chloroacetyl chloride and a base (e.g., triethylamine).
Conditions :
-
Solvent : DMF or dichloromethane.
Yield : ~70% (estimated based on analogous reactions).
Mechanism :
-
Nucleophilic Acylation : The amine in the pyrimidinone reacts with chloroacetyl chloride to form the sulfanylacetyl intermediate.
Coupling Reaction
The final step involves coupling the cyclopenta[b]thiophene ester with the pyrimidinone-sulfanylacetyl intermediate.
Step 3: Amide Bond Formation
Reagents :
-
Coupling Agents : EDC/HOBt or DCC.
-
Solvent : Dichloromethane or tetrahydrofuran.
Conditions :
-
Temperature : Room temperature (RT) to 25°C.
-
Time : 8–12 hours.
Yield : ~60% (based on analogous reactions).
Mechanism :
-
Activation : The carboxylic acid in the cyclopenta[b]thiophene ester is activated to an active ester.
-
Nucleophilic Attack : The amine from the pyrimidinone-sulfanylacetyl intermediate attacks the activated carbonyl.
Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Coupling Agent | EDC/HOBt | |
| Solvent | DCM or THF | |
| Yield | 60% |
Purification and Characterization
Purification
Characterization Techniques
Challenges and Optimization
Regioselectivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
